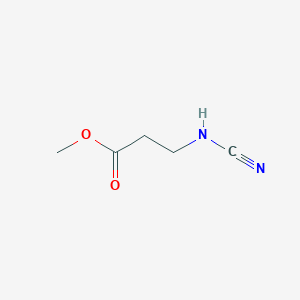
1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine, also known as 2,4-difluoro-N-ethyl-5-phenylpyrazole-3-amine, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazol-3-amine and has a molecular formula of C8H10F2N2. It is a white crystalline solid with a melting point of 95-97°C and a boiling point of 143-145°C. It is soluble in water and is relatively stable in air.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a ligand in the synthesis of coordination complexes, and as a reactant in the synthesis of organic compounds. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-aminephenyl)-5-ethyl-1H-pyrazol-3-amine is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic to humans and animals, and it has not been found to have any significant adverse effects on the environment. It has also been found to be non-mutagenic, meaning that it does not cause mutations in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is non-toxic and non-mutagenic, making it a safe compound to work with in the laboratory. However, one of the main limitations is that it is relatively unstable in air and can decompose over time.
Orientations Futures
1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine has a wide range of potential applications in the scientific research field. Some of the possible future directions for research include the development of new catalysts and ligands based on this compound, the development of new fluorescent probes, the synthesis of new organic compounds, and the development of new pharmaceuticals. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-(1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-aminephenyl)-5-ethyl-1H-pyrazol-3-amine can be achieved through a simple three-step process. The first step involves the reaction of 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-aminebenzaldehyde with ethyl isocyanate to form 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine-N-ethyl-5-phenylpyrazole-3-amine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reduction of the pyrazole-3-amine with a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the compound through recrystallization.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-5-ethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c1-2-8-6-11(14)15-16(8)10-4-3-7(12)5-9(10)13/h3-6H,2H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJSGXYNANVDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)



![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)






![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)